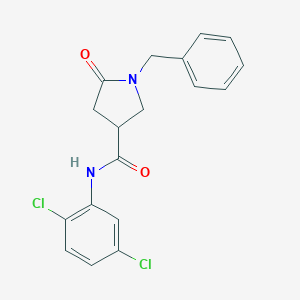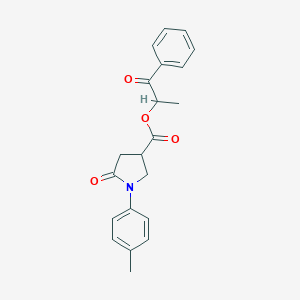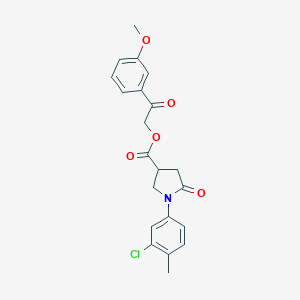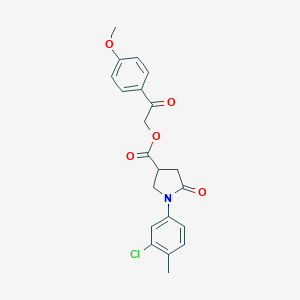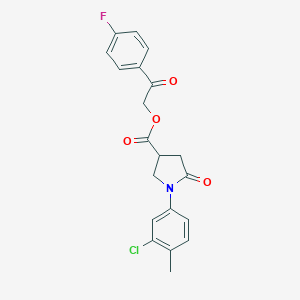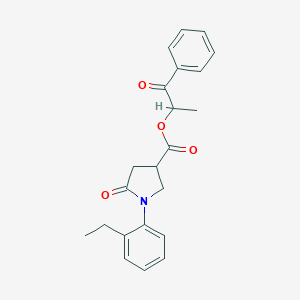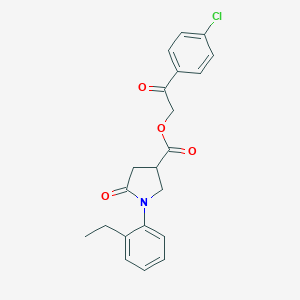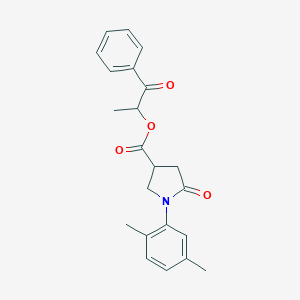![molecular formula C26H24ClNO5 B271286 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic applications. It belongs to the class of indole derivatives and has been the subject of scientific research due to its interesting properties.
Mécanisme D'action
The mechanism of action of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can affect various biochemical and physiological processes in cells and organisms. For example, it can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress-induced damage in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.
Orientations Futures
There are several future directions for the study of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another direction is to explore its use in other diseases or conditions, such as cardiovascular disease or metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloroindole-3-acetic acid with 3,4-dimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction with lithium aluminum hydride in anhydrous ether to obtain the final compound.
Applications De Recherche Scientifique
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential neuroprotective effects in Alzheimer's disease.
Propriétés
Nom du produit |
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C26H24ClNO5 |
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H24ClNO5/c1-32-23-11-8-18(14-24(23)33-2)22(29)16-26(31)20-15-19(27)9-10-21(20)28(25(26)30)13-12-17-6-4-3-5-7-17/h3-11,14-15,31H,12-13,16H2,1-2H3 |
Clé InChI |
KNBDSVPHJIQHFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



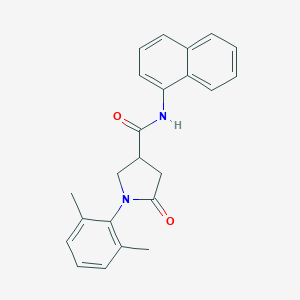
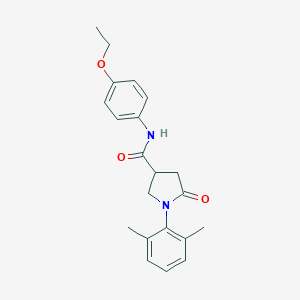
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
